molecular formula C12H19Cl3N4S B1407386 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride CAS No. 1987680-80-7

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride

Cat. No.: B1407386
CAS No.: 1987680-80-7
M. Wt: 357.7 g/mol
InChI Key: NRNQUCWYCYFCFV-UHFFFAOYSA-N
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Description

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride (CAS: 1987680-80-7) is a heterocyclic compound featuring a piperidine core substituted with a 1H-imidazol-2-yl group and a 1,3-thiazol-4-ylmethyl moiety. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in receptor-targeted studies. The compound’s purity is reported as 95% (HPLC), with the molecular formula C₁₃H₁₈Cl₃N₃S and a molecular weight of 370.72 g/mol .

Properties

IUPAC Name

4-[(2-piperidin-3-ylimidazol-1-yl)methyl]-1,3-thiazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S.3ClH/c1-2-10(6-13-3-1)12-14-4-5-16(12)7-11-8-17-9-15-11;;;/h4-5,8-10,13H,1-3,6-7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNQUCWYCYFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2CC3=CSC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride typically involves the formation of the thiazole and imidazole rings followed by their coupling with piperidine. The specific synthetic routes and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-[1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine Hydrochloride (CAS: 1992996-50-5)

  • Structural Difference : The imidazole-thiazole substituent is attached to the 4-position of the piperidine ring instead of the 3-position.
  • Physicochemical Properties :
    • Purity: 95% (HPLC)
    • Molecular Weight: 320.83 g/mol (hydrochloride salt)
    • Availability: Discontinued (CymitQuimica) .
  • Implications : Positional isomerism may alter binding affinity to biological targets due to steric and electronic effects.

3-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride

  • Structural Difference : Replaces the thiazol-4-ylmethyl group with a cyclopropylmethyl substituent.
  • Key Features: Reduced aromaticity compared to thiazole-containing analogs. Potential for altered lipophilicity and metabolic stability .

Salt Form Variations

Compound Name Salt Form Molecular Weight (g/mol) Purity Availability
3-[1-(Thiazol-4-ylmethyl)imidazolyl]piperidine Trihydrochloride 370.72 95% Available
4-[1-(Thiazol-4-ylmethyl)imidazolyl]piperidine Hydrochloride 320.83 95% Discontinued
4-[1-(Cyclopropylmethyl)imidazolyl]piperidine Dihydrochloride 296.23 N/A Available
  • Trihydrochloride vs. Hydrochloride/Dihydrochloride : The additional HCl molecules in the trihydrochloride form likely improve aqueous solubility, a critical factor for in vitro assays .

Functional Group Modifications

5-Methyl-2-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzoxazole

  • Structural Difference : Incorporates a benzoxazole ring linked to the piperidine moiety.
  • Increased molecular complexity, which may influence pharmacokinetic properties .

4-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride

  • Structural Difference : Replaces the thiazole group with a pyridine ring .
  • Impact : Pyridine’s basicity and hydrogen-bonding capacity could modulate receptor interactions .

Research Findings and Implications

  • Thiazole vs.
  • Benzoxazole Derivatives : The addition of a benzoxazole ring () introduces steric bulk, which could either improve selectivity or reduce bioavailability depending on the target .

Biological Activity

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C₁₂H₁₇Cl₃N₄S
  • Molecular Weight : 284.81 g/mol
  • CAS Number : 1992996-50-5
PropertyValue
Molecular FormulaC₁₂H₁₇Cl₃N₄S
Molecular Weight284.81 g/mol
CAS Number1992996-50-5

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives, including those with thiazole substitutions, exhibit significant antibacterial properties. For instance, a study investigating various imidazole derivatives found that compounds similar to 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine showed strong activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentrations (MICs) ranged from 1 to 4 μg/mL for some derivatives against resistant bacterial strains .

The proposed mechanism of action for these compounds often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways critical to bacterial survival. The thiazole and imidazole rings contribute to the interaction with bacterial enzymes and receptors, enhancing the compound's efficacy against resistant strains .

Anticancer Potential

In addition to antimicrobial activity, there is emerging evidence that compounds like 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine may have anticancer properties. Studies have focused on their ability to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. Certain derivatives have shown selective inhibition against CA II isoform with inhibition constants in the range of 57.7–98.2 µM . This selectivity suggests potential therapeutic applications in cancer treatment.

Cytotoxicity Assessment

Cytotoxicity studies indicate that while these compounds exhibit potent antibacterial and anticancer activities, they also demonstrate low toxicity to human liver cells (HepG2) at concentrations up to 100 μM. This safety profile is crucial for their development as therapeutic agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialStrong activity against Gram-positive and Gram-negative bacteria (MICs = 1–4 μg/mL)
AnticancerInhibition of carbonic anhydrase II (K i = 57.7–98.2 µM)
CytotoxicityNo cytotoxicity at 100 μM against HepG2 cells

Study on Antibacterial Efficacy

A comprehensive study evaluated a series of imidazole derivatives for their antibacterial efficacy against multidrug-resistant strains. Among these, compounds structurally related to 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine were highlighted for their potent activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antibacterial potency .

Research on Anticancer Applications

In another pivotal research effort, derivatives were tested for their ability to inhibit tumor-associated carbonic anhydrases. The findings indicated that specific substitutions on the imidazole ring significantly enhanced selectivity towards CA II over other isoforms, suggesting a targeted approach for cancer therapy utilizing these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 2
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride

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